Cas no 2171413-95-7 ((3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid)

2171413-95-7 structure
Nome del prodotto:(3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid
(3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid
- EN300-1579764
- 2171413-95-7
- (3R)-3-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid
-
- Inchi: 1S/C28H34N2O5/c1-17(2)25(14-26(31)32)30-27(33)23(18-8-7-9-18)15-29-28(34)35-16-24-21-12-5-3-10-19(21)20-11-4-6-13-22(20)24/h3-6,10-13,17-18,23-25H,7-9,14-16H2,1-2H3,(H,29,34)(H,30,33)(H,31,32)/t23?,25-/m1/s1
- Chiave InChI: HQVKRGBKEFVOEJ-XSWBTSGESA-N
- Sorrisi: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CCC1)N[C@H](CC(=O)O)C(C)C
Proprietà calcolate
- Massa esatta: 478.24677219g/mol
- Massa monoisotopica: 478.24677219g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 11
- Complessità: 730
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 105Ų
- XLogP3: 4.9
(3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1579764-0.1g |
(3R)-3-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171413-95-7 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1579764-0.25g |
(3R)-3-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171413-95-7 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1579764-50mg |
(3R)-3-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171413-95-7 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1579764-10000mg |
(3R)-3-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171413-95-7 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1579764-0.05g |
(3R)-3-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171413-95-7 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1579764-1.0g |
(3R)-3-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171413-95-7 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1579764-0.5g |
(3R)-3-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171413-95-7 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1579764-2500mg |
(3R)-3-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171413-95-7 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1579764-100mg |
(3R)-3-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171413-95-7 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1579764-1000mg |
(3R)-3-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171413-95-7 | 1000mg |
$3368.0 | 2023-09-24 |
(3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid Letteratura correlata
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
2171413-95-7 ((3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid) Prodotti correlati
- 1234932-91-2(2-methoxy-1-(4-{5-5-(propan-2-yl)-1,2,4-oxadiazol-3-ylpyridin-2-yl}piperazin-1-yl)ethan-1-one)
- 1803834-90-3(1,2-Dibromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene)
- 1537082-42-0(2,3-Dimethyl-3-propyloxirane-2-carboxylic acid methyl ester)
- 941971-47-7(N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide)
- 893997-38-1(N-{2-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-methylbenzamide)
- 1543883-60-8(2-(3-aminocyclopentyl)-octahydropyrrolo1,2-apiperazin-6-one)
- 77497-96-2((S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidbenzyl ester)
- 2248382-22-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-ylsulfanyl)acetate)
- 2413848-81-2((2S)-2-(2-{(tert-butoxy)carbonylamino}-2-methylpropanamido)-3-(4-hydroxyphenyl)propanoic acid)
- 1358747-40-6(1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti
